molecular formula C19H19N3O B14618201 N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine CAS No. 60325-96-4

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine

Katalognummer: B14618201
CAS-Nummer: 60325-96-4
Molekulargewicht: 305.4 g/mol
InChI-Schlüssel: CIXUYNWDAOWPOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine is a complex organic compound with a unique structure that includes a pyridazine ring substituted with methyl, oxo, and phenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield more saturated compounds.

Wissenschaftliche Forschungsanwendungen

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in studies related to enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. Examples include:

Uniqueness

N,N,3-Trimethyl-2-oxo-5,6-diphenyl-2lambda~5~-pyridazin-4-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

60325-96-4

Molekularformel

C19H19N3O

Molekulargewicht

305.4 g/mol

IUPAC-Name

N,N,3-trimethyl-2-oxido-5,6-diphenylpyridazin-2-ium-4-amine

InChI

InChI=1S/C19H19N3O/c1-14-19(21(2)3)17(15-10-6-4-7-11-15)18(20-22(14)23)16-12-8-5-9-13-16/h4-13H,1-3H3

InChI-Schlüssel

CIXUYNWDAOWPOA-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=C(N=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)N(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.